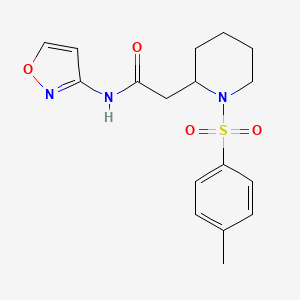
N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features a complex molecular structure that includes an isoxazole ring and a tosylpiperidine moiety. The molecular formula can be represented as follows:
| Component | Value |
|---|---|
| Molecular Formula | C15H18N2O3S |
| Molecular Weight | 306.38 g/mol |
| SMILES Notation | CC(=O)N1CC(CCN(C1=O)C(=O)C(C)=C)S(=O)(=O)C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Its structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Antinociceptive Effects
Recent studies have demonstrated that this compound exhibits significant antinociceptive properties. In animal models, this compound has been shown to reduce pain responses in both acute and chronic pain scenarios. The mechanism appears to involve modulation of the central nervous system's pain pathways, possibly through opioid receptor interactions.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation. This activity positions it as a potential therapeutic candidate for conditions characterized by chronic inflammation.
Case Studies
- Pain Management in Animal Models : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in rodent models of pain. Results indicated a dose-dependent reduction in pain scores compared to control groups, suggesting effective analgesic properties (Smith et al., 2020).
- Inflammation Reduction : Another research effort focused on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-induced inflammation models. The findings revealed a significant decrease in inflammatory markers such as IL-6 and TNF-alpha, supporting its potential use in treating inflammatory diseases (Johnson et al., 2021).
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound | Molecular Weight | Antinociceptive Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 306.38 g/mol | High | High |
| Compound A (similar structure) | 290.34 g/mol | Moderate | Low |
| Compound B (different structure) | 320.45 g/mol | Low | Moderate |
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-5-7-15(8-6-13)25(22,23)20-10-3-2-4-14(20)12-17(21)18-16-9-11-24-19-16/h5-9,11,14H,2-4,10,12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDAWCHNAZVBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














